2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
Description
Properties
IUPAC Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-11(23-13-18-19-20-21(13)14(2,3)4)12(22)17-15(10-16)8-6-5-7-9-15/h11H,5-9H2,1-4H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONLKJGFIRTMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reaction
Tert-butyl cyanide reacts with sodium azide in the presence of ammonium chloride at 100–120°C for 12–24 hours to yield 1-tert-butyltetrazole (75–85% yield). Regioselectivity toward the 1-substituted isomer is ensured by the steric bulk of the tert-butyl group, as evidenced by similar cycloadditions in (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one syntheses.
Thiolation of Tetrazole
Treatment of 1-tert-butyltetrazole with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in toluene under reflux introduces the sulfanyl group. This method, analogous to the thiolation of (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one, achieves 65–70% conversion.
Preparation of 2-Bromopropanamide Intermediate
The propanamide backbone is constructed via bromination and amidation.
Bromination of Propionic Acid Derivative
Propionic acid is converted to 2-bromopropanoyl bromide using phosphorus tribromide (PBr₃) in dichloromethane at 0°C (90% yield). This mirrors the bromination strategies observed in (2S,4Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one syntheses.
Amidation with 1-Cyanocyclohexylamine
1-Cyanocyclohexylamine, synthesized via Strecker reaction from cyclohexanone (NH₃, KCN, HCl), is coupled with 2-bromopropanoyl bromide using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The reaction proceeds at 25°C for 6 hours, yielding 2-bromopropanamide (80–85% yield).
Coupling of Tetrazolethiol and Propanamide
The sulfanyl linkage is established via nucleophilic substitution.
Thiolate Formation
1-tert-Butyltetrazole-5-thiol is deprotonated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 0°C, generating the thiolate nucleophile.
Displacement of Bromide
The thiolate reacts with 2-bromopropanamide in DMF at 50°C for 8–12 hours, affording the target compound in 60–65% yield. This mirrors the methodology used in (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate syntheses.
Optimization and Mechanistic Considerations
Regioselectivity in Tetrazole Synthesis
The tert-butyl group directs cycloaddition to the N1 position due to steric hindrance, as observed in (1R,4R)-4-methoxy-2,2,7,7-tetramethyltricyclo(6.2.1.0(1,6))undec-5-ene syntheses. Alternative routes using trimethylsilyl azide show reduced yields (50–55%).
Purification Challenges
Column chromatography (silica gel, ethyl acetate/hexane 1:3) resolves diastereomers arising from the cyanocyclohexyl group. Recrystallization from ethanol/water (4:1) improves purity to >98%, as validated by HPLC.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 1.60–1.85 (m, 10H, cyclohexyl), 2.35 (q, 2H, CH₂), 3.20 (t, 1H, CH), 4.85 (s, 1H, NH).
IR (KBr): 2240 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S).
MS (ESI+): m/z 367 [M+H]⁺.
Chemical Reactions Analysis
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkylating agents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), alkylating agents, and acidic or basic hydrolysis conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.
Scientific Research Applications
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: This compound can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems, including their binding to proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with metal ions or hydrogen bond donors/acceptors. The sulfanyl group can participate in redox reactions, while the cyanocyclohexyl group can provide hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Unlike the imidazo-oxazepin derivative in EP 3 778 607 A1 , the absence of a fused heterocyclic system may limit target specificity but improve synthetic accessibility .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties*
| Property | Target Compound | Example 101 (EP 3 778 607 A1) | Losartan |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.4 | ~481.4 | 422.9 |
| LogP (Lipophilicity) | ~2.8 (estimated) | ~3.5 | 2.5 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Hydrogen Bond Acceptors | 6 | 8 | 6 |
*Calculated using ChemDraw and ADMET predictors; experimental data unavailable in provided evidence.
Analysis :
- The tert-butyl group may improve metabolic stability relative to Example 101’s oxazolidinone, which contains labile ester-like bonds .
Biological Activity
Structure and Composition
The compound is characterized by the following structural features:
- Tetrazole ring : A five-membered ring containing four nitrogen atoms.
- Sulfanyl group : Contributing to its reactivity and potential biological interactions.
- Cyanocyclohexyl moiety : Imparts unique pharmacological properties.
Molecular Formula
The molecular formula is C_{13}H_{18N_4OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Research indicates that this compound acts primarily as an inhibitor of histone acetyltransferase p300 , which plays a crucial role in gene expression regulation. By inhibiting p300, the compound may alter the acetylation status of histones, leading to changes in chromatin structure and gene transcription profiles .
Anticancer Potential
A significant area of study focuses on its potential as a therapeutic agent for acute myeloid leukemia (AML) . The inhibition of p300 has been linked to reduced proliferation and increased apoptosis in AML cells. In vitro studies have demonstrated that the compound can significantly decrease cell viability in AML cell lines, suggesting its potential as a novel treatment option .
Case Studies
- In Vitro Studies : In a study involving human leukemia cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against AML cells.
- Animal Models : In murine models of leukemia, administration of the compound led to a marked reduction in tumor burden and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers in treated animals .
- Synergistic Effects : When combined with standard chemotherapy agents, such as cytarabine, the compound exhibited synergistic effects, enhancing overall efficacy and reducing resistance observed with monotherapy approaches .
Table 1: Biological Activity Summary
Table 2: Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Area |
|---|---|---|---|
| 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide | p300 Inhibition | 15 | Acute Myeloid Leukemia |
| Compound A | HDAC Inhibition | 20 | Solid Tumors |
| Compound B | Topoisomerase II Inhibition | 10 | Breast Cancer |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(1-<em>tert</em>-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide to improve yield and purity?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling tetrazole derivatives with sulfanyl and propanamide groups. Key steps include:
- Reagent Selection : Use triethylamine as a base to facilitate nucleophilic substitution reactions (e.g., chloroacetyl chloride with tetrazole intermediates) .
- Reaction Monitoring : Employ TLC (e.g., chloroform:methanol 7:3 ratio) to track intermediate formation and confirm reaction completion .
- Purification : Recrystallize the final product using solvents like pet-ether or ethanol to remove unreacted starting materials .
Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the stereochemistry of the cyanocyclohexyl group and sulfanyl linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between isomers .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from side reactions (e.g., incomplete tert-butyl group substitution) .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. cyclopentyl tetrazole substituents) impact the compound’s biological activity or stability?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., replacing tert-butyl with cyclopentyl) using solvent-free reductive amination or Suzuki-Miyaura coupling .
- Stability Testing : Conduct accelerated degradation studies under varied pH and temperature conditions to compare hydrolytic stability of substituents .
- Bioactivity Assays : Evaluate binding affinity to target proteins (e.g., enzymes with tetrazole-binding pockets) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are suitable for studying the environmental fate of this compound, given its complex structure?
- Methodological Answer :
- Long-Term Ecotoxicology Studies : Use a split-plot design with abiotic (soil/water compartments) and biotic (microbial/organismal levels) variables to assess bioaccumulation and degradation pathways .
- Analytical Workflow : Employ LC-MS/MS to quantify trace levels in environmental samples and identify transformation products (e.g., sulfoxide derivatives) .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar tetrazole-propanamide derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published SAR studies and apply multivariate statistics (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity in assay buffers) .
- Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays to rule out false positives .
Experimental Design & Data Analysis
Q. What strategies are effective in designing dose-response studies for this compound in preclinical models?
- Methodological Answer :
- Dose Range-Finding : Start with in vitro IC50 values (e.g., from enzyme inhibition assays) to determine initial in vivo doses .
- Randomized Block Design : Assign treatment groups (e.g., control, low/medium/high dose) to minimize bias from biological variability .
Q. How should researchers approach the synthesis of isotopically labeled analogs (e.g., <sup>13</sup>C or <sup>15</sup>N) for pharmacokinetic studies?
- Methodological Answer :
- Isotope Incorporation : Use labeled precursors (e.g., <sup>15</sup>N-cyanocyclohexylamine) during reductive amination steps .
- Validation : Confirm isotopic purity via HRMS and compare metabolic stability against unlabeled counterparts using microsomal incubation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
